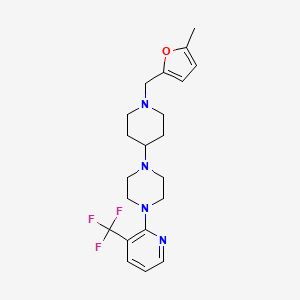

![molecular formula C8H10N2O3S B2777556 2-[(Methylsulfonyl)amino]benzamide CAS No. 349135-15-5](/img/structure/B2777556.png)

2-[(Methylsulfonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

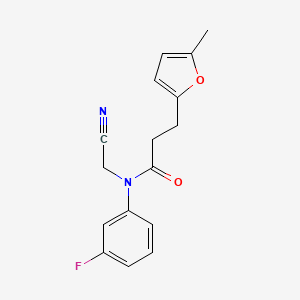

2-[(Methylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSAB is a white crystalline powder with a molecular formula of C8H10N2O3S2, and a molecular weight of 254.3 g/mol.

Scientific Research Applications

Class III Antiarrhythmic Activity

2-[(Methylsulfonyl)amino]benzamide derivatives, such as 4-[(methylsulfonyl)amino]benzamides and sulfonamides, have shown potent Class III antiarrhythmic activity. These compounds are effective in both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs) without affecting conduction. A specific compound, WAY-123,398, was highlighted for its significant prolongation of action potential duration, indicating its potential as an antiarrhythmic agent (Ellingboe et al., 1992).

Electrophysiological Activity in Cardiac Arrhythmias

N-substituted imidazolylbenzamides, which include a methylsulfonylamino group, have demonstrated electrophysiological activity in cardiac arrhythmias. These compounds showed comparable potency to sematilide, a selective class III agent, in vitro Purkinje fiber assays, suggesting their effectiveness in treating reentrant arrhythmias (Morgan et al., 1990).

Water Purification and Desalination

A study on poly sulphonyl amino benzamide (PSAB) and methylated PSAB (mPSAB) polymers, which are derived from 4-amino-1-benzensulphonmide, has shown their applicability in water purification, particularly in seawater desalination. These novel composite membranes demonstrated significant salt rejection and water flux capabilities, making them promising materials for desalination technologies (Padaki et al., 2012).

Anticancer Properties

Benzamide derivatives containing sulfonamides have been identified as potent inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer treatment. These compounds have shown high efficacy in inhibiting specific carbonic anhydrase isoforms, making them a promising class of CA inhibitors with potential applications in cancer therapy (Abdoli et al., 2018).

Antibacterial Activity

The synthesis and characterization of compounds derived from 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide have shown promising antibacterial activity. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating their potential use in antibacterial applications (Adam et al., 2016).

Mechanism of Action

Target of Action

Similar compounds such as defactinib have been known to inhibit proteins like PTK2, also known as focal adhesion kinase (FAK), Pyk2, and MELK . These proteins play crucial roles in cell signaling and could potentially be the targets of 2-[(Methylsulfonyl)amino]benzamide.

Pharmacokinetics

A related compound, 2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide, has been reported to have unknown absorption, distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target and how long it stays in the body.

properties

IUPAC Name |

2-(methanesulfonamido)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXMKLUMWBPNFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Methylsulfonyl)amino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2777473.png)

![2-[1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777474.png)

![6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B2777484.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2777485.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2777486.png)

![Ethyl 2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate](/img/structure/B2777487.png)

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2777488.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2777491.png)